molecular formula C7H12O3 B6154612 2-[(propan-2-yloxy)methyl]prop-2-enoic acid CAS No. 1342716-61-3

2-[(propan-2-yloxy)methyl]prop-2-enoic acid

Cat. No.: B6154612
CAS No.: 1342716-61-3
M. Wt: 144.17 g/mol
InChI Key: QZHVTGGGNRPEHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the prop-2-enoic acid reacts with the hydroxyl group of the isopropyl alcohol to form the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(propan-2-yloxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(propan-2-yloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(propan-2-yloxy)methyl]prop-2-enoic acid is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(propan-2-yloxy)methyl]prop-2-enoic acid involves the reaction of propan-2-ol with methacrylic acid to form 2-[(propan-2-yloxy)methyl]prop-2-enoic acid.", "Starting Materials": [ "Propan-2-ol", "Methacrylic acid" ], "Reaction": [ "Add propan-2-ol to a reaction flask", "Add methacrylic acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Wash the organic layer with water", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer", "Concentrate the filtrate under reduced pressure to obtain 2-[(propan-2-yloxy)methyl]prop-2-enoic acid" ] }

CAS No.

1342716-61-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)prop-2-enoic acid

InChI

InChI=1S/C7H12O3/c1-5(2)10-4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

QZHVTGGGNRPEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=C)C(=O)O

Purity

95

Origin of Product

United States

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